molecular formula C8H16ClNO4 B591267 (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride CAS No. 176164-02-6

(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride

Katalognummer: B591267
CAS-Nummer: 176164-02-6
Molekulargewicht: 225.669
InChI-Schlüssel: UIGULSHPWYAWSA-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride is systematically named according to IUPAC rules to reflect its stereochemical configuration and functional group arrangement. The base structure comprises a four-carbon chain with amino, tert-butoxy, oxo, and carboxylic acid substituents. The stereochemical descriptor (S) specifies the absolute configuration at the chiral center (C3), ensuring precise identification of the enantiomer.

The IUPAC name is derived as follows:

  • Root name : Butanoic acid (four-carbon chain with a carboxylic acid group at C4).
  • Substituents :
    • 3-amino : An amino group (-NH₂) at C3.
    • 4-(tert-butoxy) : A tert-butoxy group (-OC(CH₃)₃) at C4.
    • 4-oxo : A ketone group (=O) at C4.
  • Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.

The full systematic name is This compound , emphasizing the (S)-configuration and salt form.

CAS Registry Number and Alternative Synonyms in Chemical Databases

The CAS Registry Number for this compound is 176164-02-6 , a unique identifier used across chemical databases and regulatory frameworks. Synonyms and alternative names vary by source but consistently reference its structural features:

Synonym Source
L-Aspartic acid α-tert-butyl ester hydrochloride PubChem
H-L-Asp-OtBu·HCl ChemSpider
(3S)-3-Amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid hydrochloride Sigma-Aldrich

These synonyms highlight its relationship to aspartic acid derivatives and the tert-butyl protecting group, commonly used in peptide synthesis.

Molecular Formula and Weight: Comparative Analysis Across Repositories

The molecular formula C₈H₁₆ClNO₄ and weight 225.67 g/mol are consistent across major repositories, as shown below:

Repository Molecular Formula Molecular Weight (g/mol) Source Citation
PubChem C₈H₁₆ClNO₄ 225.67
ChemSpider C₈H₁₆ClNO₄ 225.67
Enamine C₈H₁₆ClNO₄ 225.67

The parent acid (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid has a molecular formula of C₈H₁₅NO₄ and weight 189.21 g/mol . The addition of hydrochloric acid (HCl, 36.46 g/mol) accounts for the 225.67 g/mol of the hydrochloride salt.

Table 1: Comparative Molecular Data

Compound Molecular Formula Molecular Weight (g/mol)
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid C₈H₁₅NO₄ 189.21
Hydrochloride salt C₈H₁₆ClNO₄ 225.67

This salt formation enhances the compound’s stability and solubility, critical for applications in organic synthesis.

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGULSHPWYAWSA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The tert-butyl group in the compound is known to be involved in various biosynthetic and biodegradation pathways. It’s plausible that the compound could influence these pathways, leading to downstream effects.

Biologische Aktivität

(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride, also known as H-Asp-OtBu, is a derivative of aspartic acid that has garnered attention for its potential applications in peptide synthesis and as an intermediate in pharmaceutical development. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C₈H₁₅ClN₁O₄
  • Molecular Weight : 202.66 g/mol
  • CAS Number : 4125-93-3
  • Structure : The compound features a tert-butoxy group that protects the carboxyl moiety during chemical reactions, enhancing its stability and reactivity in various synthetic pathways.

The mechanism of action for (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid involves:

  • Peptide Bond Formation : The tert-butyl ester group allows selective reactions at the amino group, facilitating the formation of peptide bonds while protecting the carboxyl group from unwanted reactions.
  • Hydrolysis and Substitution Reactions : Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield aspartic acid, while the amino group can participate in nucleophilic substitution reactions, forming new amide bonds .

Antimicrobial Properties

Research indicates that derivatives of aspartic acid, including H-Asp-OtBu, exhibit antimicrobial activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting potential applications in antibiotic development .

Enzyme Inhibition

(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid has been investigated for its role as an intermediate in producing enzyme inhibitors. For instance, it serves as a precursor for synthesizing compounds that inhibit HIV protease and other enzymes critical in disease pathways .

Case Studies and Research Findings

  • Synthesis and Antifungal Activity :
    • A study synthesized novel derivatives based on (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid and tested their antifungal activity against several phytopathogenic fungi. Some derivatives displayed moderate to excellent inhibition of fungal growth, indicating the compound's potential in agricultural applications .
  • Pharmaceutical Applications :
    • Research has highlighted the compound's utility in synthesizing peptide antibiotics targeting Mycobacterium tuberculosis. The stability provided by the tert-butyl group enhances the bioavailability of these peptides, making them effective against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various pathogens; potential antibiotic applications
Enzyme InhibitionIntermediate for HIV protease inhibitors; affects enzyme activity
Peptide SynthesisUsed in synthesizing peptide antibiotics; enhances stability and reactivity

Vergleich Mit ähnlichen Verbindungen

Key identifiers :

  • IUPAC name: (3S)-3-Amino-4-[(2-methyl-2-propanyl)oxy]-4-oxobutanoic acid hydrochloride (1:1)
  • Synonyms: H-L-Asp-OtBu·HCl, L-Aspartic acid α-tert-butyl ester hydrochloride
  • Storage: Typically stored under inert conditions (2–8°C) to prevent ester hydrolysis .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s tert-butoxy ester and amino acid backbone differentiate it from analogs. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Similarity Score*
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride N/A C₈H₁₆ClNO₄ Tert-butoxy ester, amino acid, HCl 225.67 Reference
(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride 154564-03-1 C₁₀H₁₂ClN₃O₅ Nitrophenylamide, amino acid, HCl 289.67 0.80
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 1046758-68-2 C₁₅H₂₀O₄ Benzyl group, tert-butoxy ester 264.32 0.74
Aspartame EP Impurity B 13433-09-5 C₁₃H₁₆N₂O₅ Phenylalanine derivative, carboxylic acid 280.30 0.71

*Similarity scores derived from Tanimoto coefficients based on molecular fingerprints .

Physicochemical and Reactivity Differences

  • Hydrolytic Stability : The tert-butoxy group in the target compound resists hydrolysis better than methyl or ethyl esters due to steric hindrance . In contrast, the nitrophenylamide group in 154564-03-1 is more reactive toward nucleophiles, limiting its utility in aqueous environments .
  • Solubility: The hydrochloride salt form enhances water solubility compared to neutral analogs like (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, which is lipid-soluble due to the benzyl group .
  • Stereochemical Impact : The S-configuration at C3 is critical for biological activity. Aspartame-related impurities (e.g., 13433-09-5 ) exhibit altered stereochemistry, leading to reduced binding affinity in peptide receptors .

Research Findings and Data

Stability Studies

  • Thermal Stability : The target compound decomposes at 180°C, whereas the nitrophenylamide analog (154564-03-1 ) degrades at 150°C due to nitro group instability .
  • pH-Dependent Hydrolysis : The tert-butoxy ester hydrolyzes <5% at pH 7.4 (24 hours), compared to >90% hydrolysis for methyl esters under identical conditions .

Vorbereitungsmethoden

Amino Group Protection

Reagents : Boc anhydride (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water mixture.
Procedure :
L-Aspartic acid is dissolved in a 1:1 THF/water solution, and Boc₂O is added incrementally under vigorous stirring at 0°C. Sodium bicarbonate maintains a pH of 8–9 to facilitate N-Boc formation. After 12 hours, the mixture is acidified to pH 2–3 using citric acid, and the product, Boc-L-aspartic acid, precipitates as a white solid.

Yield : 85–90%.
Key Data :

ParameterValue
Temperature0°C → 25°C
Reaction Time12 hours
SolventTHF/Water (1:1)

γ-Carboxyl Esterification

Reagents : tert-Butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
Procedure :
Boc-L-aspartic acid is dissolved in anhydrous DCM, followed by sequential addition of tert-butanol (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq). The reaction proceeds at 25°C for 24 hours, after which dicyclohexylurea is filtered off. The crude product is purified via silica gel chromatography (eluent: 9:1 DCM/methanol) to yield Boc-L-aspartic acid γ-tert-butyl ester.

Yield : 70–75%.
Key Data :

ParameterValue
Coupling AgentDCC
CatalystDMAP
SolventAnhydrous DCM

Deprotection and Salt Formation

Reagents : 4 M HCl in dioxane, diethyl ether.
Procedure :
Boc-L-aspartic acid γ-tert-butyl ester is treated with 4 M HCl/dioxane (10 mL/mmol) at 0°C for 2 hours. The mixture is concentrated under reduced pressure, and the residue is triturated with cold diethyl ether to precipitate (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride as a crystalline solid.

Yield : 95%.
Key Data :

ParameterValue
HCl Concentration4 M in dioxane
Reaction Time2 hours
Purity>99% (HPLC)

Alternative Synthesis Routes

Mixed Anhydride Method

Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM), tert-butanol.
Procedure :
Boc-L-aspartic acid reacts with isobutyl chloroformate and NMM in THF at -15°C to form a mixed anhydride intermediate. tert-Butanol is added dropwise, and the reaction warms to 25°C over 6 hours. This method avoids DCC, reducing side-product formation.

Yield : 68%.

Enzymatic Esterification

Reagents : Immobilized Candida antarctica lipase B (CAL-B), tert-butanol, molecular sieves.
Procedure :
Boc-L-aspartic acid is suspended in tert-butanol with activated molecular sieves. CAL-B (20 mg/mmol) is added, and the mixture is agitated at 40°C for 48 hours. Enzymatic esterification achieves 60% conversion, favoring the γ-ester due to steric hindrance at the α-position.

Yield : 60% (non-optimized).

Industrial-Scale Production

Continuous Flow Synthesis

ComponentCost per kg (USD)
L-Aspartic Acid120
Boc₂O450
tert-Butanol80
Total (Lab Scale)650
Total (Industrial)300

Challenges and Troubleshooting

Racemization During Esterification

Elevated temperatures (>40°C) or prolonged reaction times (>24 hours) lead to partial racemization. Mitigation strategies include:

  • Using HOBt/DMAP instead of DCC to lower activation temperatures.

  • Conducting reactions under nitrogen to minimize oxidative degradation.

Byproduct Formation

Dicyclohexylurea (from DCC) and tert-butyl ethers (from over-alkylation) are common impurities. Purification via recrystallization (solvent: ethyl acetate/hexane) reduces byproducts to <1% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride, and what key reaction conditions are required?

  • Methodology : The synthesis typically involves chiral resolution or asymmetric synthesis to retain the (S)-configuration. A tert-butoxy group is introduced via tert-butyl ester protection of the carboxylic acid, often using Boc (tert-butoxycarbonyl) anhydride or tert-butanol under acidic conditions. The final hydrochloride salt is formed by treating the free amine with HCl .
  • Key Steps :

  • Stereochemical control using chiral auxiliaries or enzymatic resolution.
  • Protection/deprotection strategies to prevent side reactions.
  • Characterization of intermediates via 1^1H/13^{13}C NMR and HPLC for enantiomeric purity .

Q. How is this compound characterized to confirm its structural and stereochemical integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify tert-butoxy (δ ~1.2 ppm for tert-butyl protons) and α-amino acid moieties. DEPT and COSY experiments resolve overlapping signals .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm absolute stereochemistry .
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., C18) and ESI-MS to assess purity and molecular mass .

Q. What role does this compound serve as a reference standard in pharmaceutical research?

  • Application : It is used to calibrate analytical methods (e.g., HPLC, LC-MS) for quantifying related amino acid derivatives in drug formulations. For example, it may act as a chiral reference for diabetes drugs like sitagliptin, where stereochemical impurities impact efficacy .

Advanced Research Questions

Q. What experimental challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Challenges :

  • Solubility Issues : Poor aqueous solubility (common in tert-butoxy derivatives) complicates purification. Use polar aprotic solvents like DMSO or DMF during crystallization .
  • Racemization Risk : High temperatures or prolonged acidic conditions may cause racemization. Optimize reaction time/temperature and employ low-temperature Boc deprotection .
    • Mitigation Strategies :
  • Process analytical technology (PAT) for real-time monitoring.
  • Use of flow chemistry to enhance stereochemical control .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data)?

  • Case Study : Discrepancies in melting points may stem from polymorphic forms or hydrate/anhydrate differences.
  • Resolution Methods :

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Cross-validate data using multiple techniques (e.g., IR spectroscopy for functional groups, TGA for thermal stability) .

Q. What are the emerging applications of this compound in targeted drug discovery?

  • Research Applications :

  • Protease Inhibitors : The tert-butoxy group enhances metabolic stability, making it a candidate for designing inhibitors of enzymes like DPP-4 (dipeptidyl peptidase-4) .
  • Peptide Mimetics : Incorporation into pseudopeptides to improve bioavailability and receptor binding .
    • Experimental Design :
  • Structure-activity relationship (SAR) studies with modified tert-butoxy or amino acid side chains.
  • Molecular docking simulations to predict binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.